molecular formula C9H11NO2 B126022 Phenethyl carbamate CAS No. 6326-19-8

Phenethyl carbamate

Cat. No.: B126022
CAS No.: 6326-19-8
M. Wt: 165.19 g/mol
InChI Key: MUAUTBNKPSNTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenethyl carbamate is an organic compound characterized by the presence of a phenethyl group attached to a carbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. This compound is known for its potential bioactive properties, making it a subject of extensive research.

Scientific Research Applications

Mechanism of Action

Target of Action

Phenethyl carbamate primarily targets acetylcholinesterase (AChE) , a key enzyme in the nervous system of animals . AChE terminates impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine . Inhibition of AChE results in a build-up of acetylcholine and overstimulation of acetylcholine receptors, leading to subsequent toxicity .

Mode of Action

This compound, like other carbamates, can inhibit AChE by forming a covalent bond through carbamylation . This interaction with AChE leads to changes in the enzyme’s activity, effectively inhibiting its function . The compound’s mode of action is dependent on its affinity for the enzyme and the reactivity of the ester .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to an accumulation of acetylcholine in the synaptic cleft . This can result in overstimulation of cholinergic receptors and subsequent toxicity .

Pharmacokinetics

These properties suggest that this compound may have similar characteristics, potentially impacting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neurotransmission due to AChE inhibition . This can lead to a range of effects, from mild symptoms such as salivation and lacrimation, to more severe effects such as muscle weakness, breathing difficulties, and even death in cases of severe poisoning .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances, pH levels, temperature, and even the specific characteristics of the local biota can impact how the compound behaves in the environment . .

Safety and Hazards

Carbamates, including Phenethyl carbamate, are intentionally toxic, and this is more towards non-target organisms . They can become environmental contaminants through their use and application . The safety data sheet for a similar compound, Phenyl carbamate, provides measures on fire-fighting, transport, and recycling and disposal .

Future Directions

Carbohydrates, including carbamates, have potential development directions in therapeutics . There are also studies focusing on the synthesis of new carbamate compounds for various applications, such as bacterial biofilm inhibition and chiral recognition .

Biochemical Analysis

Biochemical Properties

Phenethyl carbamate is part of the carbamate group, which is a key structural motif in many approved drugs and prodrugs . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, influencing their function and activity.

Cellular Effects

This compound has been found to have significant effects on bacterial biofilms, particularly those of Methicillin Resistant S. aureus . It has been shown to inhibit the formation of these biofilms, suggesting that this compound can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves the enzymatic hydrolysis of the carbamate ester or amide linkage . This process can lead to changes in gene expression and can influence the activity of various biomolecules, contributing to its overall effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to inhibit the formation of S. aureus biofilms with low to moderate micromolar IC50 values . This suggests that the effects of this compound can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Subcellular Localization

Computational methods such as LOCALIZER and SCLpred-ECL can be used to predict the subcellular localization of proteins based on their sequence, which could potentially be applied to this compound or its interacting proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl carbamate can be synthesized through several methods. One common approach involves the reaction of phenethylamine with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields this compound as the primary product. Another method involves the transcarbamoylation of phenethyl alcohol with a carbamate donor, such as phenyl carbamate, in the presence of a catalyst like tin triflate .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the reaction of phenethylamine with urea in the presence of a catalyst to form the desired carbamate. This process is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions: Phenethyl carbamate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction of this compound can yield phenethylamine and other reduced products.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various carbamate derivatives, phenethylamine, and substituted phenethyl carbamates .

Properties

IUPAC Name

2-phenylethyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAUTBNKPSNTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879506
Record name CARBAMIC ACID, 2-PHENYLETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-19-8, 17576-39-5
Record name Phenethyl carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, ethyl-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-31196
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARBAMIC ACID, 2-PHENYLETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENETHYL CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GM9A2CI6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenethyl carbamate
Reactant of Route 2
Reactant of Route 2
Phenethyl carbamate
Reactant of Route 3
Reactant of Route 3
Phenethyl carbamate
Reactant of Route 4
Reactant of Route 4
Phenethyl carbamate
Reactant of Route 5
Reactant of Route 5
Phenethyl carbamate
Reactant of Route 6
Reactant of Route 6
Phenethyl carbamate
Customer
Q & A

Q1: What are the potential applications of Phenethyl Carbamate derivatives in medicine?

A1: Research suggests that this compound derivatives show promise as antibacterial agents, particularly against drug-resistant strains. For instance, specific this compound-containing β-lactams demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant strains. [] Additionally, certain derivatives effectively inhibited biofilm formation in various bacterial strains, including MRSA. [, ]

Q2: How does the structure of this compound influence its antibacterial activity?

A2: Studies exploring Structure-Activity Relationships (SAR) have revealed that modifications to the this compound scaffold significantly impact its antibacterial activity. Notably, the nature of the substituent on the carbamate nitrogen plays a crucial role. For example, incorporating benzyl or Phenethyl groups on this nitrogen, as opposed to aryl groups, led to a significant increase in potency against Staphylococcus aureus, including MRSA strains. []

Q3: Have any studies investigated the potential of this compound derivatives in cancer treatment?

A3: While limited, some research suggests that this compound derivatives could play a role in cancer therapy. One study examined Ethyl N-(2-phenethyl) carbamate (NP-1) as a potential small molecule adjuvant to enhance the efficacy of other anticancer agents. The results indicated that NP-1, at specific concentrations, increased the sensitivity of certain cancer cell lines (MCF-7 and N2a) to the cytotoxic effects of other natural product compounds. []

Q4: Is there any information available regarding the safety and toxicity of this compound and its derivatives?

A4: The provided research primarily focuses on the synthesis and in vitro activity of this compound derivatives. Detailed toxicological studies and safety profiles, particularly in the context of human health, are not covered in these papers. Further research is necessary to assess potential toxicity, adverse effects, and long-term safety implications.

Q5: Are there any analytical techniques commonly employed for the characterization and quantification of this compound derivatives?

A5: Although not explicitly detailed in these papers, High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing Phenethyl Carbamates. Specifically, chiral HPLC, employing a stationary phase like amylose-tri((S)-α-phenethyl carbamate, can effectively separate and quantify enantiomers of these compounds. [] This method is crucial for controlling the quality of drugs containing this compound moieties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.